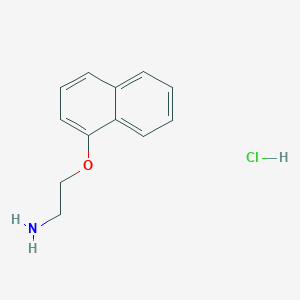

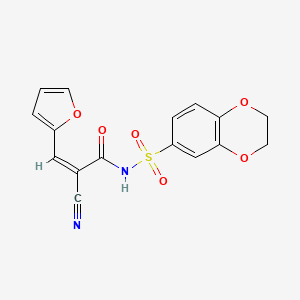

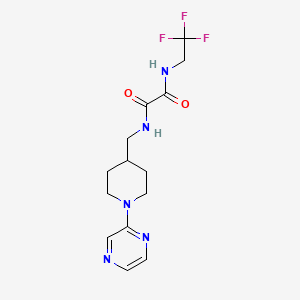

3-(2,3-dimethoxybenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-dimethoxybenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide, also known as DBIBB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Pharmacological Applications

- Development of Anti-Inflammatory and Analgesic Agents : Novel benzofuran compounds, including derivatives similar to the requested compound, have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds demonstrate significant inhibitory activity on cyclooxygenase-2 (COX-2), showing potential as therapeutic agents in managing pain and inflammation (A. Abu‐Hashem et al., 2020).

Antimicrobial and Docking Studies

- Antimicrobial Evaluation : Compounds synthesized from dimethoxybenzamido derivatives have been evaluated for their antimicrobial properties. This includes the synthesis and characterization of compounds with potential antimicrobial activity, providing a foundation for developing new therapeutic agents (Sailaja Rani Talupur et al., 2021).

Chemical Synthesis and Characterization

- Catalytic Reaction Innovations : Research into catalytic processes involving carboxamides, such as the platinum-catalyzed intermolecular hydroamination of unactivated olefins, showcases the versatility of these compounds in synthetic chemistry. This highlights the role of carboxamides in facilitating the development of new synthetic methodologies (Xiang Wang and R. Widenhoefer, 2004).

Anticonvulsant Research

- Exploring Anticonvulsant Potentials : The synthesis and screening of N-(2,6-dimethylphenyl)-substituted benzamides for anticonvulsant activities represent another area of application. This research contributes to understanding how modifications of the benzamide scaffold can impact pharmacological activity, potentially leading to new treatments for epilepsy and seizures (E. Afolabi and V. Okolie, 2013).

properties

IUPAC Name |

3-[(2,3-dimethoxybenzoyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c1-15-12-13-17(14-16(15)2)27-26(30)24-22(18-8-5-6-10-20(18)33-24)28-25(29)19-9-7-11-21(31-3)23(19)32-4/h5-14H,1-4H3,(H,27,30)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKFPWLKETUYIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C(=CC=C4)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dimethoxybenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B2412833.png)

![6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2412836.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)

![5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412839.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)